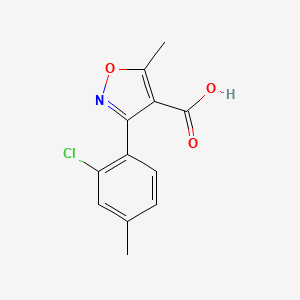

3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid

Descripción

Historical Context and Discovery

The discovery of 3-(2-chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid is rooted in the broader exploration of isoxazole derivatives as bioactive scaffolds. While the exact synthesis timeline of this specific compound remains undocumented in public literature, its structural analogs—such as 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 23598-72-3) and 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2)—were first synthesized in the late 20th century as intermediates for pharmaceuticals. The compound likely emerged from efforts to optimize the pharmacokinetic properties of leflunomide analogs, a class of drugs targeting inflammatory diseases. Early synthetic routes for similar isoxazole-carboxylic acids involved condensation reactions between ethylacetoacetate derivatives and hydroxylamine sulfate under controlled conditions, a method later refined to improve yield and purity.

Significance in Isoxazole Derivative Research

Isoxazole derivatives are prized for their versatility in medicinal chemistry, combining metabolic stability with tunable electronic properties. The introduction of a 2-chloro-4-methylphenyl group at the 3-position of the isoxazole ring enhances lipophilicity, potentially improving membrane permeability compared to simpler analogs. This substitution pattern also introduces steric effects that influence binding affinity to biological targets, such as enzymes involved in inflammatory pathways. Additionally, the carboxylic acid moiety at the 4-position allows for salt formation or ester prodrug strategies, broadening its applicability in drug design.

Table 1: Key Chemical Identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀ClNO₃ |

| Molecular Weight | 251.67 g/mol |

| IUPAC Name | 3-(2-Chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

| SMILES | CC1=C(C(=O)O)C(=NO1)C2=C(C=CC(=C2)Cl)C |

| Theoretical LogP | 2.8 (estimated via XLogP3) |

Overview of Current Academic Interest and Research Trends

Recent studies focus on structural optimization to enhance selectivity and potency. For example, vicinal diaryl-substituted isoxazoles with chloro and methyl groups have demonstrated antiproliferative activity against cancer cell lines, with IC₅₀ values as low as 1.3 μM in hepatocellular carcinoma models. Computational analyses, including molecular docking and QSAR (Quantitative Structure-Activity Relationship) models, are being employed to predict the binding modes of such compounds to targets like COX-2 or tubulin. Synthetic methodologies have also advanced, with microwave-assisted synthesis and flow chemistry reducing reaction times from hours to minutes while maintaining yields above 85%.

Current gaps in research include the need for in vivo efficacy studies and detailed crystallographic data to validate hypothesized binding interactions. Collaborative efforts between academic and industrial laboratories aim to address these challenges, positioning this compound as a candidate for further preclinical evaluation.

Propiedades

Fórmula molecular |

C12H10ClNO3 |

|---|---|

Peso molecular |

251.66 g/mol |

Nombre IUPAC |

3-(2-chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C12H10ClNO3/c1-6-3-4-8(9(13)5-6)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |

Clave InChI |

GCWSQRUEFRNICR-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)C2=NOC(=C2C(=O)O)C)Cl |

Origen del producto |

United States |

Métodos De Preparación

Formation of Isoxazole Ring

The isoxazole ring is commonly formed via the cyclization of β-ketoesters or β-ketoamides with hydroxylamine derivatives. A typical approach involves:

- Reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride at elevated temperatures (75–150 °C) to form ethyl ethoxymethyleneacetoacetate intermediates.

- Subsequent reaction of this intermediate with hydroxylamine sulfate in the presence of weak bases such as sodium acetate or sodium trifluoroacetate salts at low temperatures (−20 °C to 0 °C) to promote regioselective cyclization to ethyl 5-methylisoxazole-4-carboxylate.

This step employs a reverse addition technique where hydroxylamine sulfate solution is added dropwise to control nucleophile concentration and enhance regioselectivity, minimizing isomeric impurities.

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed under acidic conditions to yield the corresponding 5-methylisoxazole-4-carboxylic acid. Commonly used acids include sulfuric acid, hydrochloric acid, or phosphoric acid. This step proceeds under controlled heating to ensure complete ester hydrolysis without decomposition.

Comparative Table of Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Formation of ethoxymethylene intermediate | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | 75–150 °C (preferably 100–110 °C) | Generates ethyl ethoxymethyleneacetoacetate intermediate |

| Cyclization to isoxazole ester | Hydroxylamine sulfate, sodium acetate or trifluoroacetate salt | −20 °C to 0 °C (preferably −5 °C) | Reverse addition technique enhances regioselectivity; weak bases minimize impurities |

| Hydrolysis to carboxylic acid | Strong acid (H2SO4, HCl, H3PO4) | Controlled heating | Converts ester to acid without decomposition |

| Introduction of aryl substituent | Substituted phenyl precursor or cross-coupling reagents | Variable | Requires appropriate halogenated intermediates or substituted precursors (inferred) |

| Purification | Crystallization from ethanol or isopropanol | Heating and cooling cycles | Achieves high purity crystalline product |

Research Findings and Optimization Notes

- Using hydroxylamine sulfate instead of hydroxylamine hydrochloride produces a clearer reaction mixture and reduces isomeric impurities significantly.

- Employing weak bases (sodium acetate, trifluoroacetate salts) rather than strong alkalis (NaOH, Na2CO3) during cyclization reduces by-product formation and improves yield and purity.

- Reverse addition of hydroxylamine sulfate solution controls nucleophile concentration, enhancing regioselectivity for the desired isoxazole isomer.

- Low temperature during cyclization (around −5 °C) increases selectivity and reduces formation of isomeric impurities such as ethyl-3-methylisoxazole-4-carboxylate.

- The process avoids distillation of intermediates, simplifying the synthesis and reducing loss of material.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Aplicaciones Científicas De Investigación

3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Key Observations :

Example :

- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide (39k) was synthesized from 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and N,N-diethyl-p-phenylenediamine using HBTU/DIPEA in DMF .

- 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid derivatives employed EDCI/DMAP in dichloromethane .

The target compound would likely follow similar protocols, with modifications in the starting aryl halide or aniline reagents.

Physicochemical Properties

Solubility and Stability

- Lipophilicity : The 4-methyl group in the target compound may enhance solubility in organic solvents (e.g., chloroform, DMSO) compared to halogen-only analogs .

- Stability : Halogenated derivatives (e.g., 2,6-dichloro) show robust stability under ambient conditions, as evidenced by their use in high-throughput phasing .

Actividad Biológica

3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid, also known by its CAS number 2137689-70-2, is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C12H10ClNO3

- Molecular Weight: 251.66 g/mol

- CAS Number: 2137689-70-2

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its antitumor and anti-inflammatory properties.

Antitumor Activity

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant antitumor activity. The mechanism often involves the inhibition of specific kinases and pathways critical for cancer cell proliferation.

Case Study:

In studies involving breast cancer cell lines (e.g., MDA-MB-231), compounds similar to this compound demonstrated cytotoxic effects, particularly when combined with established chemotherapeutics like doxorubicin. This combination resulted in enhanced apoptosis rates compared to monotherapy, suggesting a potential therapeutic synergy .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. In vitro assays indicated that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in various inflammatory diseases.

Mechanism:

The anti-inflammatory activity is believed to stem from the compound's ability to interfere with signaling pathways such as NF-kB and MAPK, which are crucial for the expression of inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the isoxazole ring and phenyl groups can significantly impact both potency and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Chlorine at position 2 | Increases potency against certain cancer types |

| Methyl group at position 5 | Enhances lipophilicity and cellular uptake |

| Carboxylic acid group | Essential for biological activity |

Research Findings

Recent studies have focused on synthesizing various derivatives of isoxazole compounds to enhance their efficacy and reduce toxicity. For instance, modifications at the phenyl ring have led to compounds with improved selectivity for tumor cells over normal cells.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

- IC50 Values: Indicating effective concentrations for inhibiting cell proliferation.

- Mechanistic Insights: Studies using Western blotting have shown alterations in protein expression related to apoptosis and cell cycle regulation .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. Results indicate significant tumor size reduction in treated groups compared to controls, supporting further investigation into its clinical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 3-(2-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid?

- Methodology : The synthesis typically involves cyclocondensation of hydroxylamine with β-keto esters or diketones to form the isoxazole ring. For example, halogenated phenyl groups can be introduced via Suzuki-Miyaura cross-coupling after ring formation. Post-functionalization (e.g., chlorination at the 2-position and methylation at the 4-position of the phenyl ring) requires careful control of stoichiometry and reaction time to avoid over-substitution. Solvent systems like dichloromethane (CH₂Cl₂) with catalysts such as DMAP and pyridine are effective for subsequent derivatization steps .

Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?

- Methodology :

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., distinguishing chloro and methyl groups on the phenyl ring) .

-

High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>97% is standard for research-grade material) .

-

X-ray Crystallography : Resolves crystal packing and bond angles, particularly useful for confirming stereoelectronic effects of the chloro-methyl substitution pattern .

Table 1 : Key Analytical Parameters

Technique Target Data Reference ¹H NMR δ 2.35 (s, CH₃), δ 7.2–7.8 (aryl-H) HPLC Retention time: 8.2 min (C18 column) X-ray Dihedral angle: 12.5° between isoxazole and phenyl rings

Q. How does solubility impact formulation for biological assays?

- Methodology : The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO). For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (PBS, pH 7.4). Sonication or mild heating (40–50°C) may be required to dissolve crystalline aggregates. Precipitation studies in physiological saline should precede pharmacokinetic experiments .

Advanced Research Questions

Q. How can researchers optimize reaction yields during large-scale synthesis?

- Methodology :

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl halide intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining >85% yield .

- Workup Optimization : Liquid-liquid extraction (ethyl acetate/water) minimizes loss of polar intermediates.

Q. What strategies resolve contradictions in reported biological activity data?

- Methodology :

- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times to account for metabolic differences.

- Purity Reassessment : Trace impurities (e.g., unreacted chloro precursors) may inhibit off-target proteins. Repurify via recrystallization (ethanol/water) .

- Structural Analog Comparison : Compare with 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, which shows reduced cytotoxicity but similar antimicrobial activity, suggesting substituent-dependent effects .

Q. How do substituent modifications influence structure-activity relationships (SAR)?

- Methodology :

-

Electron-Withdrawing Groups : Chloro at the 2-position enhances electrophilic reactivity, improving antimicrobial activity but increasing hepatotoxicity.

-

Steric Effects : The 4-methyl group on the phenyl ring reduces π-π stacking in protein binding pockets, altering selectivity .

Table 2 : Substituent Impact on Biological Activity

Substituent Activity Trend Reference 2-Cl, 4-CH₃ (target) Moderate antimicrobial 4-Br High neuroactivity 2,6-diCl Low solubility, inactive

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?

- Methodology : The carboxylic acid group undergoes activation (e.g., via CDI or EDC/HOBt) to form amides or esters. Computational modeling (DFT) reveals that electron-deficient aryl rings increase electrophilicity at the carbonyl carbon, accelerating reaction rates. Monitor by TLC (silica, 5% MeOH/CH₂Cl₂) to track progress .

Key Considerations for Experimental Design

- Regioselectivity : Positional isomers (e.g., 3-(4-Chloro-2-methylphenyl) variants) may form during synthesis. Use NOESY NMR to confirm regiochemistry .

- Stability : Store at –20°C under inert gas to prevent decarboxylation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to define shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.